molecular formula C21H19N3O2 B11461765 2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

Cat. No.: B11461765
M. Wt: 345.4 g/mol
InChI Key: RDCKPHHYKGBEIA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with methoxymethyl, methoxyphenyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors such as 3-aminopyrazole and 1,3-dicarbonyl compounds under acidic or basic conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace existing substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyridine
  • 2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyridazine

Uniqueness

2-(Methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of the pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H19N3O2/c1-25-14-18-20(16-8-10-17(26-2)11-9-16)21-22-13-12-19(24(21)23-18)15-6-4-3-5-7-15/h3-13H,14H2,1-2H3

InChI Key

RDCKPHHYKGBEIA-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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